(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
The compound , (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of tetrahydrobenzo[b]thiophene. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical behavior and potential applications of structurally related compounds. For instance, paper discusses a similar compound with anti-rheumatic potential, and paper explores the cytotoxic effects of related acrylamide derivatives on various cancer cell lines.
Synthesis Analysis
The synthesis of related compounds involves the reaction of thiocarbamoyl derivatives with metal ions to form complexes, as described in paper . This suggests that the synthesis of the compound may also involve similar strategies, potentially reacting with different substituents or under different conditions to introduce the nitrophenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using spectral tools such as UV-Vis, IR, (1)H NMR, and EPR, as mentioned in paper . These techniques could also be applied to determine the structure of the compound , ensuring the correct placement of functional groups and overall molecular conformation.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with metal ions to form complexes, as seen in paper . The compound may also exhibit reactivity towards metal ions or other chemical agents, which could be explored to understand its potential applications in medicinal chemistry or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their conductance, thermal analysis, and magnetic moments, have been characterized in paper . Similar analyses would be necessary for the compound to fully understand its stability, reactivity, and suitability for various applications.
Relevant Case Studies
The provided papers do not include case studies directly related to the compound . However, paper presents an in vivo study on the anti-rheumatic effects of a structurally similar compound, and paper discusses the cytotoxic effects of acrylamide derivatives on cancer cell lines, which could be indicative of the potential biological activities of the compound .
Scientific Research Applications
Anti-Rheumatic Potential
A study highlights the anti-rheumatic potential of a structurally related compound, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (THBTD), and its metal complexes. The research demonstrated significant antioxidant, analgesic, and anti-rheumatic effects, particularly with the copper complex, suggesting potential applications in rheumatic disease management (Sherif & Hosny, 2014).
Cytotoxic Activity
Another study explored the synthesis and characterization of new derivatives, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, from precursor compounds similar to (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The synthesized compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Enzymatic Activity Detection
Research on N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide, a compound with a similar functional group arrangement, has shown its use in detecting enzymes that catalyze thiol-producing reactions. This compound, when integrated into polyacrylamide gels, can visually detect enzyme activity, suggesting applications in biochemical assays and research (Harris & Wilson, 1983).
Antioxidant and Anti-Inflammatory Activities
A related compound, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, was synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. This study revealed that compounds with phenolic substitution showed greater activity, indicating potential therapeutic applications (Madhavi & Sreeramya, 2017).
properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-20(25)17-15-7-2-3-8-16(15)29-19(17)22-18(24)13(11-21)9-12-5-4-6-14(10-12)23(26)27/h4-6,9-10H,2-3,7-8H2,1H3,(H,22,24)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPGTWAFYJNOT-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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